molecular formula C6H4ClNO2 B12356951 3-chloro-2-oxo-3H-pyridine-5-carbaldehyde

3-chloro-2-oxo-3H-pyridine-5-carbaldehyde

Katalognummer: B12356951
Molekulargewicht: 157.55 g/mol
InChI-Schlüssel: GCNHEJNAJKOALY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-2-oxo-3H-pyridine-5-carbaldehyde is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a chlorine atom at the third position, a keto group at the second position, and an aldehyde group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-oxo-3H-pyridine-5-carbaldehyde typically involves the chlorination of 2-oxo-3H-pyridine-5-carbaldehyde. One common method is the reaction of 2-oxo-3H-pyridine-5-carbaldehyde with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-2-oxo-3H-pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-chloro-2-oxo-3H-pyridine-5-carboxylic acid.

    Reduction: 3-chloro-2-hydroxy-3H-pyridine-5-carbaldehyde.

    Substitution: 3-substituted-2-oxo-3H-pyridine-5-carbaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

3-chloro-2-oxo-3H-pyridine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-chloro-2-oxo-3H-pyridine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of reactive functional groups such as the aldehyde and keto groups allows it to form covalent bonds with target molecules, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-oxo-3H-pyridine-5-carbaldehyde: Lacks the chlorine atom at the third position.

    3-bromo-2-oxo-3H-pyridine-5-carbaldehyde: Contains a bromine atom instead of chlorine.

    3-chloro-2-hydroxy-3H-pyridine-5-carbaldehyde: The keto group is reduced to a hydroxyl group.

Uniqueness

The presence of the chlorine atom at the third position in 3-chloro-2-oxo-3H-pyridine-5-carbaldehyde imparts unique reactivity compared to its analogs

Eigenschaften

Molekularformel

C6H4ClNO2

Molekulargewicht

157.55 g/mol

IUPAC-Name

3-chloro-2-oxo-3H-pyridine-5-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3,5H

InChI-Schlüssel

GCNHEJNAJKOALY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=O)C1Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.